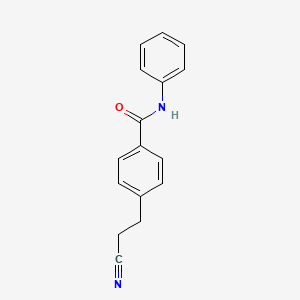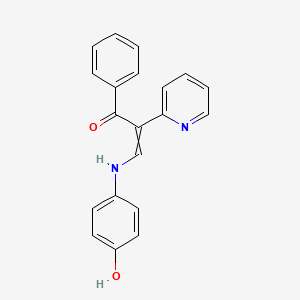
3-(4-Hydroxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one is a synthetic organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one typically involves the condensation of 4-hydroxyaniline with a suitable aldehyde or ketone, followed by further functionalization steps. Common reaction conditions include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography or crystallization would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the double bond or aromatic rings.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound. Substitution reactions would result in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the compound’s specific structure-activity relationships.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-Hydroxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one include other aniline derivatives, chalcones, and pyridine-containing compounds
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic systems, which may confer distinct chemical and biological properties
Properties
CAS No. |
917838-13-2 |
|---|---|
Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-(4-hydroxyanilino)-1-phenyl-2-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C20H16N2O2/c23-17-11-9-16(10-12-17)22-14-18(19-8-4-5-13-21-19)20(24)15-6-2-1-3-7-15/h1-14,22-23H |
InChI Key |
XJGCUSQYLLBEDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CNC2=CC=C(C=C2)O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


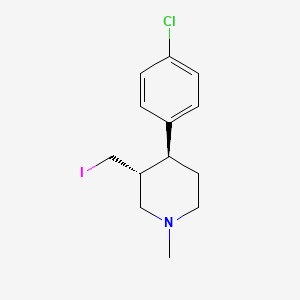
![Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14210124.png)
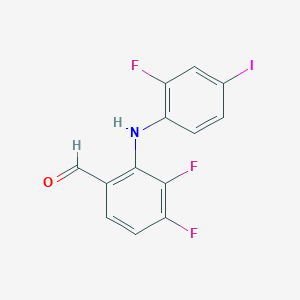
![1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14210135.png)
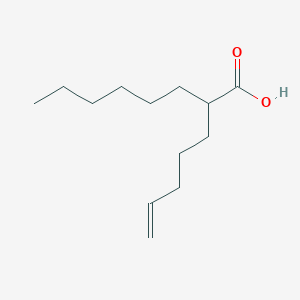
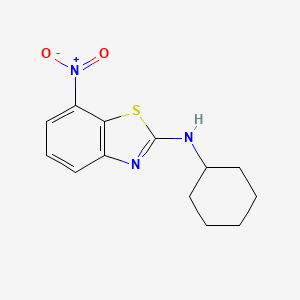
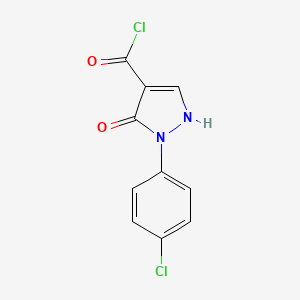
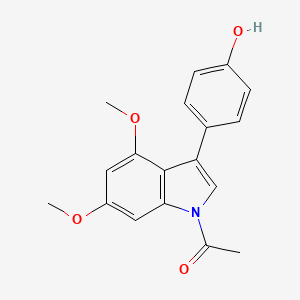
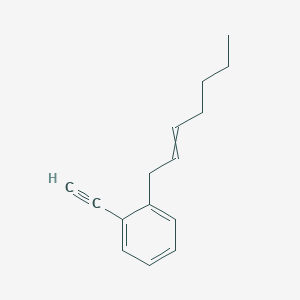
![9-[4'-(9H-Carbazol-9-yl)[1,1'-biphenyl]-4-yl]-3-ethenyl-9H-carbazole](/img/structure/B14210165.png)
![3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid](/img/structure/B14210177.png)


